molecular formula C10H10FNO B3271019 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one CAS No. 53842-01-6

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

Cat. No.: B3271019
CAS No.: 53842-01-6
M. Wt: 179.19
InChI Key: NECSVEVWLMPRCZ-UHFFFAOYSA-N
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Description

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is an organic compound that belongs to the class of benzazepines. It is characterized by the presence of a fluorine atom at the 7th position and a ketone group at the 2nd position of the benzazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic method involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters. This reaction typically requires a hydrogenation catalyst and is conducted under controlled temperature and pressure conditions . Another method involves the acylation of 4-fluoroaniline with succinic anhydride, followed by an intramolecular Friedel-Crafts reaction to form the benzazepine ring .

Industrial Production Methods

Industrial production methods for 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one often involve large-scale hydrogenation processes using specialized reactors. These methods are designed to maximize yield and purity while minimizing the production of by-products .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces alcohols .

Scientific Research Applications

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of its targets. The pathways involved often include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
  • 7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one
  • 7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

Uniqueness

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its targets .

Properties

IUPAC Name

7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECSVEVWLMPRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium azide 1.1 g (16.92 mmol) was added to a mixture of 6.0 mL of chloroform and 1.1 mL of water at 0° C. Concentrated sulfuric acid (0.44 mL) was added dropwise and the mixture stirred at 0° C. for two hours then filtered. The chloroform layer containing hydrazoic acid was added to a solution of 1.3 g (7.92 mmol) of 6-fluoro-1-tetralone (prepared by the method of Allinger and Jones, J. Org. Chem., 27, 70-76 (1962)) in 4.8 mL of chloroform. Additional sulfuric acid (2.16 mL) was added dropwise with stirring while maintaining the temperature below 40° C. The mixture was stirred at 40° C. for two hours then at room temperature for 16 hours. The mixture was transferred to a separatory funnel and the layers were separated. The aqueous layer was added to ice; the resulting recipitate was extracted with methylene chloride (5x). The combined extracts were washed with brine, dried over magnesium sulfate and filtered through a silica plug. Solvents were removed under vacuum to afford 162 mg (0.92 mmol, 11%) of the product. 1H NMR (300MHz, CDCl3): 2.21 (m,2H), 2.32 (t,7Hz,2H), 2.7 (t,7Hz,2H), 6.93 (m,3H), 7.8 (br s,1H). FAB-MS: calculated for C10H10FNO 179; found 180 (M+H,100%).
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
2.16 mL
Type
reactant
Reaction Step Four
Quantity
4.8 mL
Type
solvent
Reaction Step Five
Yield
11%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Reactant of Route 2
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Reactant of Route 3
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Reactant of Route 4
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Reactant of Route 5
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Reactant of Route 6
7-fluoro-1,3,4,5-tetrahydro-1-benzazepin-2-one

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